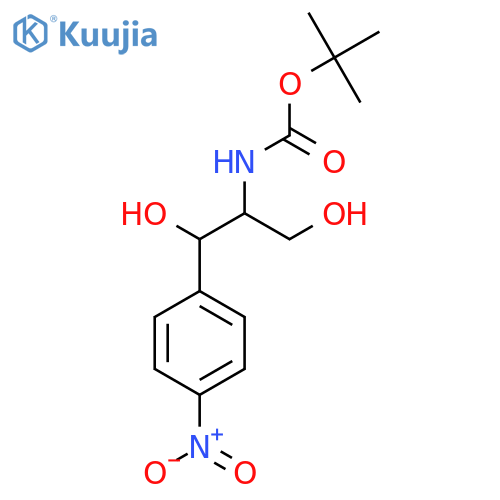

Cas no 1823476-50-1 ((1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol)

1823476-50-1 structure

商品名:(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol 化学的及び物理的性質

名前と識別子

-

- (1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol

- FT-0772191

- TERT-BUTYL N-[1,3-DIHYDROXY-1-(4-NITROPHENYL)PROPAN-2-YL]CARBAMATE

- EN300-12646137

- 1823476-50-1

-

- インチ: 1S/C14H20N2O6/c1-14(2,3)22-13(19)15-11(8-17)12(18)9-4-6-10(7-5-9)16(20)21/h4-7,11-12,17-18H,8H2,1-3H3,(H,15,19)

- InChIKey: VQYVJTCEEOYKHE-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CO)C(C1C=CC(=CC=1)[N+](=O)[O-])O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 312.13213636g/mol

- どういたいしつりょう: 312.13213636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 382

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12646137-10.0g |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 10g |

$1654.0 | 2023-05-25 | ||

| Enamine | EN300-12646137-2.5g |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 2.5g |

$754.0 | 2023-05-25 | ||

| Enamine | EN300-12646137-50mg |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 50mg |

$323.0 | 2023-10-02 | ||

| Enamine | EN300-12646137-10000mg |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 10000mg |

$1654.0 | 2023-10-02 | ||

| Enamine | EN300-12646137-5.0g |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 5g |

$1115.0 | 2023-05-25 | ||

| Enamine | EN300-12646137-0.5g |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 0.5g |

$370.0 | 2023-05-25 | ||

| Enamine | EN300-12646137-0.25g |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 0.25g |

$354.0 | 2023-05-25 | ||

| Enamine | EN300-12646137-1.0g |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 1g |

$385.0 | 2023-05-25 | ||

| Enamine | EN300-12646137-500mg |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 500mg |

$370.0 | 2023-10-02 | ||

| Enamine | EN300-12646137-100mg |

tert-butyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

1823476-50-1 | 100mg |

$339.0 | 2023-10-02 |

(1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1823476-50-1 ((1R,2R)-(-)-N-Boc-2-amino-1-(4-nitrophenyl)-1,3-propanediol) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬